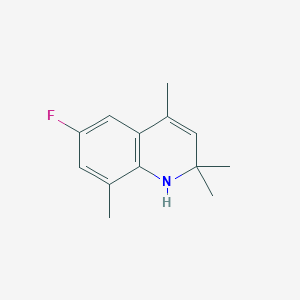

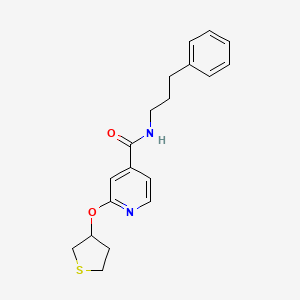

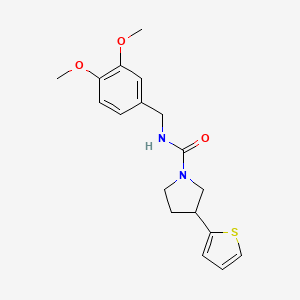

![molecular formula C27H25N5O2S B2823706 N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111260-82-2](/img/structure/B2823706.png)

N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Quinoxalines are a class of organic compounds containing a two-ring system made up of a benzene ring fused to a pyrazine ring .

Synthesis Analysis

The synthesis of triazoles often involves the use of various nitrogen sources . For instance, sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds can be used as raw materials to provide nitrogen atoms for 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of triazoles and quinoxalines is characterized by the presence of nitrogen atoms and carbon atoms in a ring structure . The presence of these atoms facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles have been shown to participate in a variety of chemical reactions. For instance, they can undergo intermolecular hydroacylation, crossed acyloin condensations, domino ring-opening redox amidation, Knoevenagel condensation, Claisen rearrangement, and Lewis acid- and N-heterocyclic carbene-catalyzed cyclocondensation reactions .Physical And Chemical Properties Analysis

Triazoles are known for their strong stability for thermal and acid conditions. They are insensitive to redox, hydrolysis, and enzymatic hydrolase .Wissenschaftliche Forschungsanwendungen

Diversified Synthesis Approaches

A diversified synthesis approach for derivatives of triazoloquinoxaline, including compounds structurally related to N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, employs Ugi four-component reactions and copper-catalyzed tandem reactions. This method enables rapid access to complex fused tricyclic scaffolds, illustrating the compound's relevance in creating structurally diverse molecules through efficient synthetic pathways (Y. An et al., 2017).

Biological Evaluation for Anticonvulsant Properties

Compounds structurally related to N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. This evaluation underscores the potential therapeutic application of triazoloquinoxaline derivatives as novel anticonvulsant agents, highlighting their significance in addressing neurological disorders (Mohamed Alswah et al., 2013).

Species-Specific Metabolism and Toxicological Implications

Research on species-specific metabolism related to compounds within the same family as N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide reveals significant insights into their metabolic pathways and toxicological implications. These findings are crucial for understanding the safety profile and designing safer drug candidates (S. Diamond et al., 2010).

Positive Inotropic Activity

Further research into triazoloquinoxaline derivatives has shown potential positive inotropic activity, providing a foundation for the development of new therapeutic agents targeting cardiovascular diseases. These compounds' ability to increase stroke volume indicates their potential utility in treating conditions characterized by reduced cardiac output (Chunbo Zhang et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the field of triazole and quinoxaline research involve the development of efficient environmentally safe methods for their synthesis . This includes the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound .

Eigenschaften

IUPAC Name |

2-[4-(3-methylphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2S/c1-16-8-7-9-20(14-16)35-26-25-30-31(27(34)32(25)22-11-6-5-10-21(22)28-26)15-23(33)29-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMKTXDNJOUQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

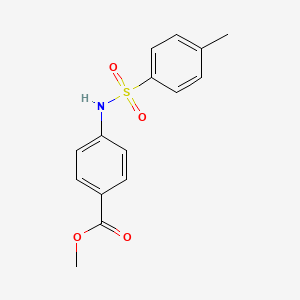

![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

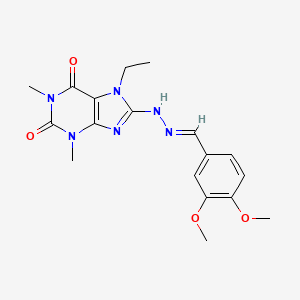

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

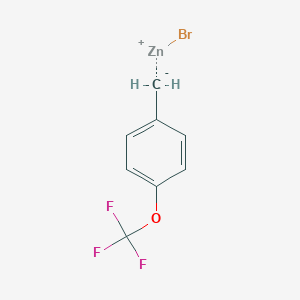

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2823644.png)

![1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2823645.png)